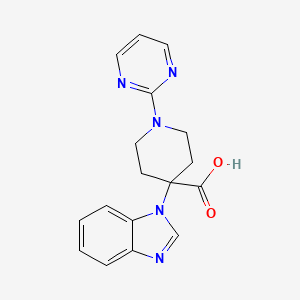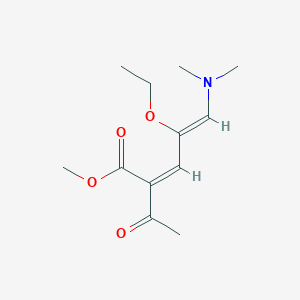![molecular formula C16H19N3O4S B5403838 N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5403838.png)
N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide, commonly known as Fasudil, is a potent inhibitor of Rho-kinase (ROCK) and has been extensively studied for its therapeutic potential in various diseases. Fasudil was first approved in Japan in 1995 for the treatment of cerebral vasospasm after subarachnoid hemorrhage. Since then, it has been investigated for its potential in the treatment of several other diseases, including pulmonary hypertension, stroke, and Alzheimer's disease.
Mecanismo De Acción
Fasudil is a potent inhibitor of Rho-kinase (N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide), which is an enzyme involved in several cellular processes, including smooth muscle contraction, cell migration, and gene expression. By inhibiting this compound, Fasudil reduces smooth muscle contraction, which leads to vasodilation and increased blood flow. Fasudil also has anti-inflammatory and anti-apoptotic effects, which contribute to its therapeutic potential in various diseases.
Biochemical and Physiological Effects:
Fasudil has been shown to have several biochemical and physiological effects. In addition to its vasodilatory effect, it has been shown to reduce inflammation, inhibit apoptosis, and improve endothelial function. Fasudil has also been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fasudil has several advantages for use in lab experiments. It is a potent and specific inhibitor of N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide, which makes it a useful tool for studying the role of this compound in various cellular processes. Fasudil is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments.
One limitation of Fasudil is that it has relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Fasudil also has a relatively short half-life in vivo, which can limit its effectiveness in long-term studies.
Direcciones Futuras
There are several potential future directions for research on Fasudil. One area of interest is its potential in the treatment of pulmonary hypertension. Fasudil has been shown to improve pulmonary vascular function and reduce pulmonary artery pressure in animal models of pulmonary hypertension, and clinical trials are currently underway to investigate its potential in humans.
Another potential area of interest is its potential in the treatment of Alzheimer's disease. Fasudil has been shown to improve cognitive function and reduce amyloid-beta accumulation in animal models of Alzheimer's disease, and clinical trials are currently underway to investigate its potential in humans.
Overall, Fasudil is a promising therapeutic agent with potential applications in several diseases. Further research is needed to fully understand its mechanisms of action and to explore its potential in various therapeutic contexts.
Métodos De Síntesis
Fasudil is synthesized by reacting 4-(2-furylmethylamino)sulfonylphenylacetyl chloride with 1-pyrrolidinecarboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain pure Fasudil.
Aplicaciones Científicas De Investigación
Fasudil has been extensively studied for its therapeutic potential in various diseases. In addition to its approved use in Japan for cerebral vasospasm after subarachnoid hemorrhage, it has been investigated for its potential in the treatment of several other diseases.
Propiedades
IUPAC Name |
N-[4-(furan-2-ylmethylsulfamoyl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c20-16(19-9-1-2-10-19)18-13-5-7-15(8-6-13)24(21,22)17-12-14-4-3-11-23-14/h3-8,11,17H,1-2,9-10,12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVODGRBVBPXPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 3-methyl-5-[(4-morpholinylacetyl)amino]-2,4-thiophenedicarboxylate oxalate](/img/structure/B5403764.png)
![methyl 2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoro-N-(2-fluorobenzoyl)alaninate](/img/structure/B5403772.png)
![1-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5403781.png)

![1-(butylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5403799.png)
![N,N-dimethyl-7-[(propylthio)acetyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5403813.png)
![7-(3,5-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5403820.png)

![5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5403846.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403854.png)
![2-methoxy-N-methyl-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide](/img/structure/B5403855.png)

![cis-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-hydroxycyclohexanecarboxamide](/img/structure/B5403858.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{4-[(2-hydroxyethyl)thio]-3-nitrophenyl}acrylonitrile](/img/structure/B5403860.png)